3-氟喹啉-8-胺

描述

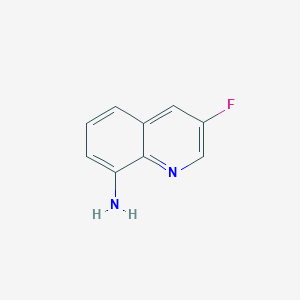

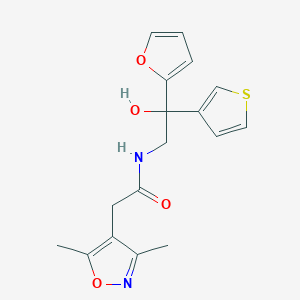

3-Fluoroquinolin-8-amine is a chemical compound with the CAS Number: 846038-33-3 . It has a molecular weight of 162.17 and its IUPAC name is 3-fluoro-8-quinolinamine .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are structurally related to 3-Fluoroquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The InChI code for 3-Fluoroquinolin-8-amine is 1S/C9H7FN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Fluoroquinolin-8-amine is a solid at room temperature . The storage temperature is normal and it should be kept in a dark place .科学研究应用

合成和抗菌特性

3-氟喹诺林-8-胺衍生物表现出显著的抗菌特性。研究表明,某些衍生物,特别是那些具有更亲脂基团的衍生物,对 S. aureus 等革兰氏阳性菌株表现出增强的活性。该研究涉及合成各种衍生物并测试其对不同细菌菌株的抗菌功效 (Al-Hiari 等,2007)。

化学合成和转化

3-氟喹诺林-8-胺的化学合成过程对于创造用于潜在中枢神经系统 (CNS) 候选药物的化合物至关重要。一项研究概述了一种直接程序,用于合成 8-氟-3,4-二氢异喹啉,这是该过程中的关键中间体。该中间体对于创建用于 CNS 药物开发的各种衍生物至关重要 (Hargitai 等,2018)。

抗菌剂中的光毒性降低

研究表明,氟喹诺林结构中的某些修饰,例如引入甲氧基,可以显着降低光毒性。这一发现对于开发更安全的抗菌剂至关重要,尤其是在考虑紫外线照射的影响时 (丸谷等人,1993)。

合成中的氧化 C−H 胺化

3-氟喹诺林-8-胺衍生物的氧化 C−H 胺化是一个重要的化学过程。这种方法使用高价碘试剂且没有金属催化剂,提供了一种合成芳胺化合物的全新有效方法,这些化合物在各种化学应用中非常重要 (王等人,2016)。

铜催化的远程 C−H 胺化

另一种 C−H 胺化方法涉及铜催化。这种方法用于从 8-氨基喹啉支架创建 5-胺化喹啉。该过程以其广泛的底物范围和高效率而著称,这对于合成不同的喹啉衍生物非常重要 (尹等人,2017)。

苯乙醇胺 N-甲基转移酶抑制

3-氟喹诺林-8-胺衍生物已显示出抑制苯乙醇胺 N-甲基转移酶 (PNMT) 的潜力,PNMT 是一种参与神经递质合成的酶。这些化合物的氟化会影响它们的效力和选择性,使其与神经化学研究相关 (Grunewald 等,2006)。

生化分析中的荧光

某些 3-氟喹诺林-8-胺衍生物的荧光特性用于生化分析,特别是在胺和氨基酸的研究中。该应用在组织化学和涉及基于荧光的检测的其他研究领域至关重要 (Falck 等,1962)。

神经病学中的 PET 成像

3-氟喹诺林-8-胺衍生物用于正电子发射断层扫描 (PET) 成像,用于检测阿尔茨海默病中的神经原纤维缠结。该应用对神经病学和神经退行性疾病的研究具有重要意义 (Collier 等,2017)。

新型喹啉衍生物的合成

1-取代的 3-硝基喹啉-4(1H)-酮的合成,包括 3-氟喹诺林-8-胺衍生物,已显示出在创造具有潜在药物和化学研究应用的新型化合物方面的多功能性 (Rádl & Chan,1994)。

应激模型中的抗抑郁样作用

某些 3-氟喹诺林-8-胺衍生物在应激动物模型中表现出抗抑郁样作用。这一发现对于精神药理学很重要,因为这些化合物有可能被开发成新的抗抑郁药 (Pesarico 等,2017)。

安全和危害

属性

IUPAC Name |

3-fluoroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNJCBCQJOATIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2669140.png)

![3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2669141.png)

![4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2669145.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669146.png)

![5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2669148.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2669153.png)

![2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile](/img/structure/B2669162.png)